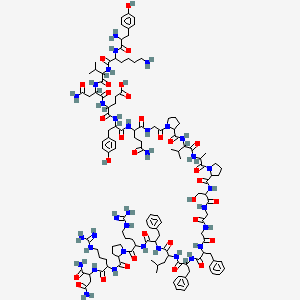

Neuromedin U, rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C124H180N34O31 |

|---|---|

Molecular Weight |

2643.0 g/mol |

IUPAC Name |

4-[[4-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[5-amino-1-[[2-[2-[[1-[[1-[2-[[1-[[2-[[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C124H180N34O31/c1-66(2)54-84(110(177)150-86(57-71-26-13-9-14-27-71)113(180)146-82(32-20-50-136-124(133)134)122(189)158-53-23-35-93(158)116(183)145-79(31-19-49-135-123(131)132)107(174)147-83(103(130)170)60-95(128)163)148-114(181)87(58-72-28-15-10-16-29-72)151-111(178)85(56-70-24-11-8-12-25-70)141-98(166)63-137-97(165)62-138-106(173)90(65-159)153-117(184)92-34-22-52-157(92)121(188)69(7)140-119(186)101(67(3)4)155-118(185)91-33-21-51-156(91)99(167)64-139-105(172)80(44-46-94(127)162)143-112(179)88(59-74-38-42-76(161)43-39-74)149-108(175)81(45-47-100(168)169)144-115(182)89(61-96(129)164)152-120(187)102(68(5)6)154-109(176)78(30-17-18-48-125)142-104(171)77(126)55-73-36-40-75(160)41-37-73/h8-16,24-29,36-43,66-69,77-93,101-102,159-161H,17-23,30-35,44-65,125-126H2,1-7H3,(H2,127,162)(H2,128,163)(H2,129,164)(H2,130,170)(H,137,165)(H,138,173)(H,139,172)(H,140,186)(H,141,166)(H,142,171)(H,143,179)(H,144,182)(H,145,183)(H,146,180)(H,147,174)(H,148,181)(H,149,175)(H,150,177)(H,151,178)(H,152,187)(H,153,184)(H,154,176)(H,155,185)(H,168,169)(H4,131,132,135)(H4,133,134,136) |

InChI Key |

YYDRKWCPVLDJJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=C(C=C8)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Neuromedin U in the Rat Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide array of functions within the central nervous system (CNS) of mammals. In the rat, NMU is a critical regulator of several physiological processes, including nociception, the stress response, energy homeostasis, and circadian rhythms. Its actions are primarily mediated by the Neuromedin U receptor 2 (NMU2R), a G protein-coupled receptor predominantly expressed in the brain and spinal cord. This technical guide provides a comprehensive overview of the function of NMU in the rat CNS, with a focus on its distribution, physiological roles, and underlying signaling mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to serve as a valuable resource for researchers in the field.

Distribution of Neuromedin U and its Receptors in the Rat CNS

The physiological effects of Neuromedin U are dictated by the anatomical localization of the peptide and its receptors. In the rat CNS, NMU-like immunoreactive neurons and fibers, as well as the mRNA and binding sites for its receptors, are found in several key regions.

NMU Peptide and mRNA Distribution: Immunohistochemical studies have revealed that NMU-like immunoreactive neurons are present in various regions, including the cranial motor nuclei, reticular nuclei, and cerebral cortex[1]. High concentrations of NMU-like immunoreactivity have also been reported in the rat hypothalamus, particularly in the paraventricular (PVN) and arcuate nuclei[2]. In situ hybridization studies have further detailed the expression of NMU mRNA in areas such as the dorsomedial hypothalamic nucleus (DMH) and the suprachiasmatic nucleus (SCN), the latter of which is the central circadian pacemaker[3][4][5].

NMU Receptor Distribution: Two receptors for NMU have been identified: NMUR1 and NMU2R. In the rat CNS, the central effects of NMU are primarily mediated by NMU2R, as NMUR1 is mainly found in the periphery. In situ hybridization and receptor autoradiography have mapped the distribution of NMU2R mRNA and NMU binding sites to several critical areas:

-

Hypothalamus: High levels of NMU2R mRNA are found in the paraventricular nucleus (PVN) and the arcuate nucleus, regions heavily involved in the regulation of feeding and the HPA axis. Intense signals for NMU2R mRNA have also been observed in the ependymal cell layer along the wall of the third ventricle.

-

Hippocampus: The CA1 region of the hippocampus shows notable expression of NMU2R.

-

Limbic System: High-density specific binding of NMU has been identified in limbic structures such as the septohippocampal nucleus, indusium griseum, and amygdaloid nuclei.

-

Spinal Cord: NMU2R mRNA and NMU-23 binding sites are concentrated in the superficial layers of the spinal cord, specifically laminae I and IIo, which are crucial for processing nociceptive information.

-

Other Brain Regions: Moderate expression of NMU2R has been detected in the dorsal raphe nucleus and the superior colliculus.

Physiological Functions of Neuromedin U in the Rat CNS

Central administration of NMU in rats elicits a range of physiological and behavioral responses, highlighting its role as a key neuromodulator.

Nociception

In the spinal cord, NMU plays a significant pro-nociceptive role. Intrathecal administration of NMU-23 or NMU-8 in rats dose-dependently decreases the mechanical withdrawal threshold and the latency to thermal stimuli, indicating mechanical allodynia and heat hyperalgesia. Electrophysiological studies have shown that NMU enhances the excitability of the flexor reflex and increases the evoked responses of dorsal horn neurons to both innocuous and noxious stimuli.

Regulation of the Hypothalamo-Pituitary-Adrenal (HPA) Axis and Stress Response

NMU is a potent activator of the HPA axis. Intracerebroventricular (ICV) or direct intra-PVN injection of NMU in rats leads to a dose-dependent increase in plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone. This effect is mediated, at least in part, by the stimulation of corticotropin-releasing hormone (CRH) release from hypothalamic explants. The stress-like behaviors, such as increased grooming and locomotor activity, induced by central NMU administration are also thought to be mediated through CRH signaling pathways.

Feeding Behavior and Energy Homeostasis

Central administration of NMU has a potent anorexigenic effect in rats. ICV or intra-PVN injection of NMU significantly inhibits food intake. However, there are some conflicting reports, with some studies suggesting that the anorexic effect is more pronounced in fasted rats compared to free-feeding rats, and that NMU's primary role in energy homeostasis in rats may differ from that in mice. Knockout of the NMU gene in rats did not lead to the obesity phenotype seen in mice, suggesting species-specific functions.

Circadian Rhythms

NMU is implicated in the regulation of the master circadian clock located in the suprachiasmatic nucleus (SCN). The expression of NMU mRNA in the rat SCN exhibits a circadian rhythm. Furthermore, ICV injection of NMU can induce phase shifts in the circadian rhythm of locomotor activity and increases the expression of clock genes like Per1 in the SCN.

Neuronal Excitability

NMU directly modulates neuronal excitability in various brain regions. In the hippocampus, NMU enhances field excitatory postsynaptic potentials in the CA1 region. In the paraventricular nucleus of the hypothalamus, NMU depolarizes a subpopulation of parvocellular neurons by enhancing the hyperpolarization-activated inward current (Ih), leading to an increased basal firing rate.

Signaling Pathways of Neuromedin U in the Rat CNS

The physiological effects of NMU in the central nervous system are initiated by its binding to the NMU2R, a G protein-coupled receptor. Evidence suggests that NMU2R primarily couples to Gq/11 proteins.

Activation of the Gq/11 pathway by NMU leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

Furthermore, downstream of Gq/11 activation, NMU has been shown to induce the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is implicated in the NMU-mediated enhancement of sympathetic nerve activity in the PVN.

// Nodes NMU [label="Neuromedin U (NMU)", fillcolor="#FBBC05", fontcolor="#202124"]; NMU2R [label="NMU2R", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=1.5]; Gq11 [label="Gαq/11", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa²⁺ Release", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK (MAPK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(e.g., Neuronal Excitation, Sympathetic Activation)", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NMU -> NMU2R [label="Binds to"]; NMU2R -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [arrowhead=none, style=dashed]; PIP2 -> DAG [arrowhead=none, style=dashed]; IP3 -> Ca_release [label="Triggers"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Activates"]; Gq11 -> ERK [label="Activates via\nintermediate steps"]; PKC -> ERK [label="Activates"]; ERK -> Physiological_Effects; PKC -> Physiological_Effects; Ca_release -> Physiological_Effects; }

Caption: NMU2R Signaling Pathway in Rat CNS.Quantitative Data on Neuromedin U Function in the Rat CNS

The following tables summarize the dose-dependent effects of NMU administration on various physiological parameters in rats, as reported in the literature.

Table 1: Effect of Intrathecal (i.t.) Neuromedin U on Nociception in Rats

| NMU Analogue | Dose (nmol) | Effect on Mechanical Withdrawal Threshold | Effect on Thermal Withdrawal Latency | Reference |

| NMU-23 | 0.4 - 4.0 | Dose-dependent decrease (Mechanical Allodynia) | Dose-dependent decrease (Heat Hyperalgesia) | |

| NMU-8 | 0.4 - 4.0 | Dose-dependent decrease (Mechanical Allodynia) | Not specified |

Table 2: Effect of Central Neuromedin U Administration on Food Intake in Rats

| Administration Route | NMU Dose (nmol) | % Inhibition of Food Intake (vs. Saline) at 1 hour | Brain Region | Reference |

| Intra-PVN | 0.1 | Minimum effective dose | Paraventricular Nucleus | |

| Intra-PVN | 0.3 | 41% | Paraventricular Nucleus | |

| Intra-Arcuate | 0.3 | 24% | Arcuate Nucleus |

Table 3: Effect of Intra-PVN Neuromedin U on Plasma ACTH and Corticosterone in Rats

| NMU Dose (nmol) | Plasma ACTH (pg/ml) 20 min post-injection | Plasma Corticosterone (ng/ml) 20 min post-injection | Reference |

| 0 (Saline) | 12.2 ± 2.6 | 171.0 ± 20.9 | |

| 0.3 | 39.2 ± 5.9 | 303.6 ± 21.6 | |

| 1.0 | Significantly increased | Significantly increased |

Table 4: Electrophysiological Effects of Neuromedin U on Rat PVN Neurons

| NMU Concentration | Effect on Parvocellular Neurons | EC50 | Reference |

| 10 nM - 1 µM | Dose-dependent depolarization and increased firing rate | 70 nM |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of NMU function in the rat CNS.

In Situ Hybridization for NMU and NMU2R mRNA

Caption: In Situ Hybridization Workflow.

-

Objective: To localize the mRNA expression of NMU or its receptors (NMUR1, NMU2R) in the rat brain and spinal cord.

-

Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). The brain and/or spinal cord is dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution. The tissue is then frozen and sectioned on a cryostat at a thickness of 14-20 µm.

-

Probe Preparation: A specific antisense cRNA probe for rat NMU, NMUR1, or NMU2R is synthesized by in vitro transcription, incorporating a label such as ³⁵S-UTP.

-

Hybridization: Tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The sections are then hybridized with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 55-60°C).

-

Washing and Signal Detection: Following hybridization, a series of stringent washes are performed to remove unbound probe. The sections are then treated with RNase A to digest any remaining single-stranded RNA. For radiolabeled probes, the slides are dipped in photographic emulsion and exposed for several weeks. After exposure, the slides are developed, fixed, and counterstained (e.g., with cresyl violet) for anatomical reference. The signal is then visualized under a dark-field microscope.

Immunohistochemistry for Neuromedin U

Caption: Immunohistochemistry Workflow.

-

Objective: To visualize the distribution of NMU peptide in the rat CNS.

-

Tissue Preparation: Similar to in situ hybridization, rats are perfused with 4% PFA. The brains are then sectioned using a cryostat or a vibratome at a thickness of 30-50 µm.

-

Immunostaining: Free-floating sections are first incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding. The sections are then incubated with a primary antibody raised against NMU (e.g., rabbit polyclonal anti-NMU) overnight at 4°C. After washing, the sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG). This is followed by incubation with an avidin-biotin-peroxidase complex (ABC). The peroxidase activity is then visualized by a chromogenic reaction with diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Visualization: The stained sections are mounted on slides, dehydrated through a series of alcohol grades, cleared in xylene, and coverslipped. The distribution of NMU-like immunoreactivity is then examined under a light microscope.

Receptor Autoradiography for NMU Binding Sites

-

Objective: To map the distribution of NMU binding sites in the rat CNS.

-

Tissue Preparation: Unfixed rat brains are rapidly frozen, and coronal sections (14-20 µm) are cut on a cryostat and thaw-mounted onto slides.

-

Binding Assay: The slide-mounted sections are pre-incubated in a binding buffer. They are then incubated with a radiolabeled NMU ligand (e.g., ¹²⁵I-NMU-23) in the binding buffer. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of unlabeled NMU.

-

Washing and Imaging: After incubation, the sections are washed in ice-cold buffer to remove unbound radioligand and then dried. The slides are then apposed to X-ray film or a phosphor imaging screen for a period of time. The resulting autoradiograms reveal the density and distribution of NMU binding sites.

Behavioral Assays for Nociception

-

Mechanical Allodynia (von Frey Test): Rats are placed in individual chambers on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications. A decrease in the withdrawal threshold indicates mechanical allodynia.

-

Thermal Hyperalgesia (Hot Plate Test): Rats are placed on a metal surface maintained at a constant temperature (e.g., 52-55°C). The latency to a nociceptive response (e.g., paw licking or jumping) is measured. A decrease in the withdrawal latency indicates thermal hyperalgesia.

Intracerebroventricular (ICV) and Intranuclear Injections

-

Objective: To assess the central effects of NMU by delivering it directly into the brain ventricles or specific brain nuclei.

-

Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle or a specific brain region (e.g., the PVN). After a recovery period, a microinjection needle is inserted through the guide cannula, and a small volume of NMU solution or vehicle is infused. Behavioral or physiological parameters are then measured at various time points after the injection.

Electrophysiology

-

Objective: To determine the direct effects of NMU on the electrical properties of individual neurons.

-

Procedure: Brain slices containing the region of interest (e.g., the hypothalamus) are prepared from rats. Whole-cell patch-clamp recordings are then made from identified neurons in the slice. NMU is applied to the bath, and changes in membrane potential, firing rate, and specific ion currents are recorded and analyzed.

Conclusion

Neuromedin U is a pleiotropic neuropeptide that exerts significant influence over a variety of critical functions within the rat central nervous system. Its well-defined distribution in key brain and spinal cord regions, coupled with its potent effects on nociception, the HPA axis, energy balance, and circadian rhythms, underscores its importance as a central neuromodulator. The primary mediation of these effects through the NMU2R and the downstream Gq/11-PLC-ERK signaling pathway provides a clear target for pharmacological intervention. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for future research aimed at further elucidating the complex roles of NMU in the CNS and exploring its therapeutic potential for a range of neurological and metabolic disorders. Further investigation into the nuanced, and at times species-specific, functions of this intriguing neuropeptide is warranted.

References

- 1. Anti-NMU Antibodies | Invitrogen [thermofisher.com]

- 2. Neuromedin U depolarizes rat hypothalamic paraventricular nucleus neurons in vitro by enhancing IH channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Regulation of Motivation for Food by Neuromedin U in the Paraventricular Nucleus and the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Neuromedin U Gene Expression Profiling in Rat Tissues: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Neuromedin U (NMU) gene expression profiling in various rat tissues. It is intended for researchers, scientists, and drug development professionals interested in the physiological and pathophysiological roles of NMU. This document summarizes quantitative and semi-quantitative data on NMU and its receptors' expression, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Neuromedin U

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide range of biological functions.[1][2] First isolated from the porcine spinal cord, NMU is known for its potent ability to contract smooth muscle, particularly in the uterus.[2][3] Subsequent research has revealed its involvement in the regulation of food intake, energy homeostasis, stress responses, pain perception, and inflammation.[4] NMU exerts its effects through two G protein-coupled receptors (GPCRs): NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2). These receptors exhibit distinct tissue distribution patterns, with NMUR1 being predominantly expressed in peripheral tissues and NMUR2 being more abundant in the central nervous system.

Expression Profile of Neuromedin U and its Receptors in Rat Tissues

The expression of NMU and its receptors, NMUR1 and NMUR2, has been documented across a variety of tissues in rats. The following tables summarize the available semi-quantitative and quantitative data from studies utilizing techniques such as RT-PCR, in situ hybridization (ISH), and immunohistochemistry (IHC). It is important to note that expression levels can vary depending on the specific developmental stage and physiological condition of the animal.

Semi-Quantitative Expression of NMU mRNA and Protein

This table provides a summary of the relative expression levels of Neuromedin U (NMU) mRNA and protein in various rat tissues as reported in the literature. The expression levels are indicated using a qualitative scale.

| Tissue | NMU mRNA Expression | NMU Protein Expression | Detection Method(s) |

| Central Nervous System | |||

| Pituitary Gland | ++++ | ++++ | RT-PCR, ISH, IHC |

| Hypothalamus | ++ | ++ | RT-PCR, ISH |

| Arcuate Nucleus (ARC) | + | ISH | |

| Dorsomedial Nucleus (DMH) | + | ISH | |

| Paraventricular Nucleus (PVN) | + | ISH | |

| Suprachiasmatic Nucleus (SCN) | + | ISH | |

| Spinal Cord | + | + | RT-PCR, ISH |

| Peripheral Tissues | |||

| Gastrointestinal Tract | |||

| Duodenum | ++++ | ++++ | Northern Blot, IHC |

| Jejunum | ++++ | ++++ | Northern Blot, IHC |

| Ileum | +++ | +++ | Northern Blot, IHC |

| Colon | ++ | ++ | Northern Blot, IHC |

| Stomach | + | + | RT-PCR, IHC |

| Other Peripheral Tissues | |||

| Ovary | + | RT-PCR | |

| Thyroid Gland | + | RT-PCR | |

| Pancreas (Islets) | + | RT-PCR |

Legend: ++++: Very High, +++: High, ++: Moderate, +: Low, -: Not Detected

Semi-Quantitative Expression of NMU Receptors (NMUR1 & NMUR2) mRNA

This table summarizes the relative mRNA expression levels of the two Neuromedin U receptors, NMUR1 and NMUR2, in different rat tissues.

| Tissue | NMUR1 mRNA Expression | NMUR2 mRNA Expression | Detection Method(s) |

| Central Nervous System | |||

| Hypothalamus | - | +++ | ISH |

| Ependymal layer (3rd ventricle) | ++++ | ISH | |

| Paraventricular Nucleus (PVN) | ++ | ISH | |

| Hippocampus (CA1) | +++ | ISH | |

| Dorsal Raphe Nucleus | ++ | ISH | |

| Peripheral Tissues | |||

| Pancreas | +++ | - | RT-PCR |

| Thyroid Gland | +++ | + | RT-PCR |

| Ovary | +++ | + | RT-PCR |

| Testis | ++ | ||

| Spleen | + | ||

| Thymus | + |

Legend: ++++: Very High, +++: High, ++: Moderate, +: Low, -: Not Detected

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of gene expression. Below are protocols for key experiments commonly used in NMU expression profiling.

Quantitative Real-Time PCR (qPCR) for NMU mRNA Quantification

This protocol outlines the steps for quantifying NMU mRNA levels in rat tissues using SYBR Green-based qPCR.

1. Tissue Homogenization and RNA Extraction:

-

Excise fresh rat tissue and immediately place it in a homogenizer with an appropriate volume of TRIzol reagent (or a similar RNA lysis buffer) to prevent RNA degradation.

-

Homogenize the tissue thoroughly on ice.

-

Extract total RNA following the TRIzol manufacturer's protocol, which typically involves chloroform phase separation, isopropanol precipitation, and ethanol washing.

-

Resuspend the final RNA pellet in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring an A260/280 ratio between 1.8 and 2.0.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Typically, 1-2 µg of total RNA is used per reaction.

-

Incubate the reaction mixture according to the manufacturer's instructions (e.g., using MMLV reverse transcriptase).

3. qPCR Reaction:

-

Prepare the qPCR reaction mixture in a total volume of 10-20 µL, containing:

-

cDNA template (diluted)

-

SYBR Green PCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers for rat NMU (typically at a final concentration of 300-500 nM each)

-

Nuclease-free water

-

-

Run the qPCR on a real-time PCR cycler with a typical thermal profile:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for NMU and a validated reference gene (e.g., GAPDH, ACTB) for each sample.

-

Calculate the relative expression of NMU mRNA using the comparative Ct (ΔΔCt) method.

In Situ Hybridization (ISH) for Localization of NMU mRNA

This protocol provides a general workflow for localizing NMU mRNA within rat brain tissue sections using non-radioactive digoxigenin (DIG)-labeled riboprobes.

1. Tissue Preparation:

-

Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 30% in PBS) at 4°C until it sinks.

-

Freeze the brain in an embedding medium (e.g., OCT compound) and store it at -80°C.

-

Cut frozen sections (e.g., 10-20 µm) on a cryostat and mount them on coated microscope slides.

2. Probe Preparation:

-

Synthesize a DIG-labeled antisense RNA probe for rat NMU using an in vitro transcription kit.

-

Verify the integrity and labeling efficiency of the probe.

3. Hybridization:

-

Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).

-

Pre-hybridize the sections in a hybridization buffer.

-

Dilute the DIG-labeled probe in the hybridization buffer and apply it to the sections.

-

Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

4. Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes to remove the non-specifically bound probe.

-

Block the sections with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

-

Wash to remove the unbound antibody.

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA localization.

5. Visualization:

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Visualize the signal under a light microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for NMU Protein Quantification

This protocol describes a competitive ELISA for the quantitative measurement of NMU protein in rat tissue homogenates, serum, or plasma.

1. Sample Preparation:

-

For tissue samples, homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

For serum or plasma, collect blood and process it accordingly to separate the desired fraction.

-

Determine the total protein concentration of the tissue lysates for normalization.

2. ELISA Procedure:

-

Use a commercially available rat NMU ELISA kit. These kits typically provide a microtiter plate pre-coated with an NMU antibody.

-

Prepare a standard curve using the provided NMU standard.

-

Add standards and samples to the appropriate wells of the microplate.

-

Add a biotin-conjugated anti-NMU antibody to each well and incubate.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.

-

Wash the plate again.

-

Add a TMB substrate solution to each well, which will develop a color in proportion to the amount of NMU present.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

3. Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of NMU in the samples by interpolating their absorbance values from the standard curve.

-

For tissue homogenates, normalize the NMU concentration to the total protein concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to NMU gene expression analysis and its biological function.

Experimental Workflow for NMU Gene Expression Profiling

A general workflow for NMU gene expression analysis.

Neuromedin U Signaling Pathway

Simplified Neuromedin U signaling cascade.

Conclusion

The study of Neuromedin U gene expression in rat tissues reveals a complex and widespread distribution, underscoring its multifaceted physiological roles. The gastrointestinal tract and the central nervous system, particularly the pituitary and hypothalamus, are prominent sites of NMU and its receptors' expression. The provided methodologies offer a robust framework for researchers to further investigate the regulation and function of NMU in health and disease. Future studies focusing on absolute quantification and cell-specific expression will be invaluable for a more precise understanding of the NMU system and its potential as a therapeutic target.

References

The Discovery and Characterization of Neuromedin U in Rats: A Technical Guide

Introduction

Neuromedin U (NMU) is a pleiotropic neuropeptide first isolated from the porcine spinal cord based on its potent contractile activity on the uterus. Subsequent research in rats has unveiled its multifaceted role in a wide range of physiological processes, including the regulation of smooth muscle contraction, nociception, stress responses, energy homeostasis, and inflammation. This technical guide provides a comprehensive overview of the seminal discoveries and characterization of NMU in rats, with a focus on its tissue distribution, receptor pharmacology, and the experimental methodologies employed in these foundational studies.

Discovery and Molecular Characterization

While initially discovered in porcine tissue, NMU-like immunoreactivity was soon identified in various rat tissues, indicating its conserved physiological importance across species. Molecular cloning efforts subsequently led to the characterization of the rat NMU precursor cDNA.

Rat Neuromedin U Precursor

The rat NMU precursor is a 174-amino acid protein that undergoes post-translational processing to yield the mature, biologically active peptide. The rat form of NMU is a 23-amino acid peptide (NMU-23) with the sequence: Tyr-Lys-Val-Asn-Glu-Tyr-Gln-Gly-Pro-Val-Ala-Pro-Ser-Gly-Gly-Phe-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2. A shorter, C-terminal fragment, NMU-8, is also found and shares the highly conserved C-terminal region responsible for biological activity.

Tissue Distribution of Neuromedin U and its Receptors

Radioimmunoassay (RIA) and in vitro receptor autoradiography have been instrumental in mapping the distribution of NMU peptide and its binding sites throughout the rat body.

Quantitative Distribution of Neuromedin U-like Immunoreactivity

NMU is widely distributed in both the central and peripheral nervous systems, as well as in various peripheral organs. High concentrations are notably found in the gastrointestinal tract and the pituitary gland.

| Tissue | Concentration (pmol/g wet weight) |

| Gastrointestinal Tract | |

| Ileum | 25.4 ± 3.1 |

| Duodenum | 18.6 ± 2.5 |

| Colon | 15.2 ± 1.9 |

| Stomach (Antrum) | 12.8 ± 1.5 |

| Central Nervous System | |

| Pituitary Gland | 30.1 ± 4.2 |

| Spinal Cord | 8.5 ± 1.1 |

| Hypothalamus | 5.7 ± 0.8 |

| Cerebral Cortex | < 1.0 |

| Other Tissues | |

| Uterus | 4.2 ± 0.6 |

| Thyroid | High levels of mRNA detected |

| Data compiled from various sources. |

Distribution of Neuromedin U Receptors

Two high-affinity G protein-coupled receptors for NMU have been identified: NMUR1 and NMUR2. These receptors exhibit distinct but overlapping distribution patterns in the rat.

-

NMUR1: Predominantly expressed in peripheral tissues, with high levels in the gastrointestinal tract, uterus, and various immune cells.

-

NMUR2: Primarily found in the central nervous system, with high densities of binding sites in the limbic system (hippocampus, hypothalamus, amygdala), superior colliculus, dorsal raphé, and the substantia gelatinosa of the spinal cord.

Receptor Pharmacology and Binding Characteristics

Saturation binding and competitive displacement assays have been employed to characterize the binding of NMU to its receptors in rat tissues.

| Tissue/Receptor | Radioligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |

| Rat Uterus | [¹²⁵I]rat NmU | 0.35 ± 0.09 nM | 580 ± 140 fmol/mg protein |

| Rat Brain (various regions) | [¹²⁵I]-NMU-23 | Sub-nanomolar range | High density in specific nuclei |

| Data compiled from various sources. |

Physiological Functions of Neuromedin U in Rats

The widespread distribution of NMU and its receptors hints at its involvement in a multitude of physiological processes.

Smooth Muscle Contraction

As its name suggests, NMU is a potent contractor of uterine smooth muscle. This effect is mediated through NMUR1.

Nociception

Intrathecal administration of NMU in rats produces a dose-dependent increase in pain sensitivity, including mechanical allodynia and thermal hyperalgesia. This pro-nociceptive effect is primarily mediated by NMUR2 in the spinal cord.

Regulation of Food Intake and Energy Homeostasis

Central administration of NMU into the hypothalamus of rats potently suppresses food intake. This anorexigenic effect is accompanied by an increase in grooming and locomotor activity.

| Treatment | Dose (nmol, i.c.v.) | Effect on Food Intake (1-hour post-injection) |

| NMU | 0.1 | Significant reduction |

| NMU | 0.3 | Robust inhibition (59 ± 6.9% of control) |

| NMU | 1.0 | Significant reduction (3.8 ± 0.4 g vs 5.4 ± 0.6 g for saline) |

| Data compiled from various sources. |

Stress Response

NMU is implicated in the central regulation of the stress axis. Intracerebroventricular injection of NMU in rats leads to an increase in plasma corticosterone levels and activates stress-related neural circuits.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of NMU in rats.

Radioimmunoassay (RIA) for Rat Neuromedin U

This protocol outlines the steps for quantifying NMU-like immunoreactivity in rat tissue extracts.

Workflow for Neuromedin U Radioimmunoassay

Physiological Roles of Neuromedin U in Rattus norvegicus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide distribution in the central nervous system and peripheral tissues of Rattus norvegicus. It exerts a plethora of physiological effects through its two G-protein coupled receptors, NMUR1, found predominantly in the periphery, and NMUR2, which is primarily expressed in the brain. This technical guide provides a comprehensive overview of the physiological roles of NMU in rats, with a focus on its involvement in energy homeostasis, gastrointestinal function, and the central nervous system. This document summarizes key quantitative data, details experimental protocols for the cited research, and provides visual representations of associated signaling pathways and experimental workflows.

Introduction

First isolated from the porcine spinal cord, Neuromedin U (NMU) was named for its potent contractile effect on the uterus. In rats, the 23-amino acid peptide (NMU-23) is the native form. The C-terminal region of NMU is highly conserved across species, indicating its physiological significance.[1] Research in Rattus norvegicus has revealed that NMU is a multifaceted peptide involved in the regulation of a diverse range of biological processes, including but not limited to, energy balance, stress responses, and gastrointestinal motility.[2][3] The distinct yet complementary distribution of its receptors, NMUR1 and NMUR2, allows for its varied and specific physiological actions.[4] This guide aims to provide a detailed technical resource for professionals engaged in research and drug development related to NMU and its signaling pathways in the rat model.

Physiological Roles of Neuromedin U

Energy Homeostasis

The role of NMU in the regulation of energy balance in rats has been a subject of considerable research, with some findings suggesting species-specific differences compared to mice.

Intracerebroventricular (ICV) administration of NMU in rats has been shown to decrease food intake and body weight.[5] Specifically, ICV injection of NMU into 24-hour fasted rats leads to a significant reduction in subsequent food intake and body weight gain. However, in free-feeding rats, the effect is less pronounced. Interestingly, recent studies using NMU knockout rats have reported no significant differences in food intake or body weight compared to wild-type littermates, suggesting that endogenous NMU may not be a critical regulator of appetite and body weight in rats under normal conditions. This contrasts with findings in mice, where NMU deficiency leads to hyperphagia and obesity.

Table 1: Quantitative Effects of Intracerebroventricular (ICV) NMU on Food Intake and Body Weight in Rattus norvegicus

| Parameter | Species/Strain | NMU Dose (ICV) | Experimental Condition | Observation Time | Effect | Reference |

| Food Intake | Wistar | 1 nmol | 24-h fasted | 1 hour post-injection | ↓ 3.8 ± 0.4 g (vs. 5.4 ± 0.6 g in saline control) | |

| Food Intake | Wistar | 4 nmol | 24-h fasted | 1, 2, 6, 24 hours post-injection | ↓ Significant reduction at all time points | |

| Body Weight Change | Wistar | 4 nmol | 24-h fasted | 6 and 24 hours post-injection | ↓ Significant reduction | |

| Food Intake | Wistar | 4 nmol | Satiated | 6 and 24 hours post-injection | No significant difference | |

| Body Weight Change | Wistar | 4 nmol | Satiated | 6 and 24 hours post-injection | No significant difference |

Central administration of NMU in rats has been demonstrated to increase locomotor activity, body temperature, and heat production, suggesting a role in enhancing energy expenditure.

Table 2: Quantitative Effects of Intracerebroventricular (ICV) NMU on Energy Expenditure in Rattus norvegicus

| Parameter | Species/Strain | NMU Dose (ICV) | Observation Period | Effect | Reference |

| Core Body Temperature | Wistar | 4 nmol | 2-4 hours post-injection | ↑ Significant increase (3.2 ± 0.3 °C/h vs. 2.2 ± 0.3 °C/h in saline control) |

Gastrointestinal Function

NMU exerts significant effects on the gastrointestinal system, primarily through central mechanisms.

Intracerebroventricular administration of NMU in conscious rats dose-dependently inhibits gastric acid secretion. This inhibitory effect is mediated, at least in part, by the corticotropin-releasing hormone (CRH) system, as it is blocked by the administration of a CRH antagonist.

Table 3: Quantitative Effects of Intracerebroventricular (ICV) NMU on Gastric Acid Secretion in Rattus norvegicus

| Parameter | Species/Strain | NMU Dose (ICV) | Experimental Condition | Effect | Reference |

| Gastric Acid Output | Sprague-Dawley | 0.5 - 4 nmol | Conscious, pylorus-ligated | ↓ 30-60% decrease (dose-dependent) |

Similar to its effect on acid secretion, central NMU administration also dose-dependently decreases gastric emptying in rats.

Table 4: Quantitative Effects of Intracerebroventricular (ICV) NMU on Gastric Emptying in Rattus norvegicus

| Parameter | Species/Strain | NMU Dose (ICV) | Experimental Condition | Effect | Reference |

| Gastric Emptying | Sprague-Dawley | 0.5 - 4 nmol | Conscious | ↓ 35-70% decrease (dose-dependent) |

Central Nervous System

NMU plays a crucial role in the central nervous system, influencing neuronal activation and stress responses.

ICV injection of NMU in rats induces the expression of c-Fos, a marker of neuronal activation, in several brain regions. These areas include the paraventricular nucleus (PVN), supraoptic nucleus (SON), arcuate nucleus (ARC), and the nucleus of the solitary tract (NTS). In the PVN, NMU-induced c-Fos expression is co-localized with CRH-containing neurons, further supporting the interaction between these two neuropeptide systems.

The central administration of NMU in rats elicits stress-like behaviors, such as increased grooming and locomotor activity. These behavioral effects are mediated by the CRH system, as they are abolished by CRH antagonists and are absent in CRH knockout mice. Furthermore, NMU administration stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone.

Table 5: Quantitative Effects of Intra-PVN NMU on the HPA Axis in Rattus norvegicus

| Parameter | Species/Strain | NMU Dose (Intra-PVN) | Observation Time | Effect | Reference |

| Plasma ACTH | Wistar | 0.3 nmol | 20 min post-injection | ↑ 24.8 ± 1.9 pg/ml (vs. 11.4 ± 1.0 pg/ml in saline control) | |

| Plasma Corticosterone | Wistar | 0.3 nmol | 20 min post-injection | ↑ 275.4 ± 40.5 ng/ml (vs. 129.4 ± 25.0 ng/ml in saline control) |

Neuromedin U Receptors and Signaling Pathways

NMU exerts its effects by binding to two G-protein coupled receptors (GPCRs), NMUR1 and NMUR2. In rats, NMUR1 is predominantly found in peripheral tissues, while NMUR2 is mainly expressed in the central nervous system, including the hypothalamus and brainstem.

Both NMUR1 and NMUR2 are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). There is also evidence that NMUR1 can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

References

- 1. mdbioproducts.com [mdbioproducts.com]

- 2. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 67.20.83.195 [67.20.83.195]

- 4. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 5. benchchem.com [benchchem.com]

Neuromedin U Receptors in the Rat Brain: A Comparative Analysis of NMUR1 and NMUR2 Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide that exerts a wide range of biological effects through its two G protein-coupled receptors, Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). While both receptors are activated by NMU, their distinct anatomical distribution within the central nervous system dictates their specific physiological roles. This technical guide provides a comprehensive overview of the differential distribution of NMUR1 and NMUR2 in the rat brain, compiling quantitative data from key studies. It also details the experimental methodologies used to elucidate this distribution and outlines the primary signaling pathways associated with each receptor. This information is critical for researchers and professionals involved in neuroscience and drug development targeting the neuromedin U system.

Introduction

The neuromedin U (NMU) system, comprising the neuropeptide NMU and its receptors NMUR1 and NMUR2, is implicated in a variety of physiological processes, including the regulation of food intake, energy homeostasis, stress responses, and pain perception.[1] The distinct functions of this system are largely attributed to the differential expression patterns of its two receptors. In general, NMUR1 is predominantly found in peripheral tissues, while NMUR2 is more abundantly expressed in the central nervous system (CNS).[2][3] This guide focuses on the comparative distribution of NMUR1 and NMUR2 within the rat brain, providing a valuable resource for understanding their potential roles in neurological functions and as therapeutic targets.

Quantitative Distribution of NMUR1 and NMUR2 mRNA in the Rat Brain

Quantitative analysis of mRNA expression provides a precise measure of gene transcription in different brain regions. The following table summarizes the quantitative data on NMUR1 and NMUR2 mRNA levels in various areas of the rat brain, primarily derived from quantitative PCR (qPCR) studies.

| Brain Region | NMUR1 mRNA Expression (copies/ng total RNA) | NMUR2 mRNA Expression (copies/ng total RNA) | Reference |

| Hypothalamus | ~0.8 | 7.27 ± 0.81 | [4] |

| Thalamus–Striatum–Hippocampus | ~0.8 | 3.72 ± 1.11 | [4] |

| Midbrain | ~0.8 | 4.20 ± 0.16 | |

| Pons–Medulla Oblongata | ~0.8 | 4.76 ± 0.40 | |

| Suprachiasmatic Nucleus (SCN) | Detected, fluctuates with circadian rhythm | Detected | |

| Paraventricular Nucleus (PVN) | Low | Detected | |

| Arcuate Nucleus (ARC) | Low | Detected | |

| Dorsomedial Hypothalamic Nucleus (DMH) | Low | Detected |

Data presented as mean ± SEM where available. Note that NMUR1 mRNA is widely distributed at a low level throughout the brain.

Experimental Protocols

The localization of NMUR1 and NMUR2 in the rat brain has been determined using several key experimental techniques. Below are detailed methodologies for these approaches.

In Situ Hybridization (ISH)

In situ hybridization is used to visualize the location of specific mRNA sequences within tissue sections.

Objective: To determine the cellular localization of NMUR1 and NMUR2 mRNA in the rat brain.

Experimental Workflow:

Protocol Details:

-

Probe Preparation: Digoxigenin (DIG)-labeled antisense cRNA probes are synthesized from cDNA templates corresponding to the target receptor (NMUR1 or NMUR2).

-

Tissue Preparation: Rats are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are dissected, post-fixed, and cryoprotected in a sucrose solution before being frozen. Coronal sections (typically 10-20 µm) are cut on a cryostat and mounted on coated slides.

-

Hybridization: The tissue sections are pretreated to enhance probe penetration and then incubated overnight at 60-65°C in a hybridization buffer containing the DIG-labeled probe.

-

Washing: Slides are subjected to a series of stringency washes to remove non-specifically bound probe.

-

Immunodetection: The hybridized probe is detected by incubating the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization: A chromogenic substrate (e.g., NBT/BCIP) is applied, resulting in a colored precipitate at the site of mRNA expression, which is then visualized under a microscope.

Immunohistochemistry (IHC)

Immunohistochemistry is used to detect the presence and location of specific proteins (in this case, the NMUR1 and NMUR2 receptors) in tissue sections using antibodies.

Objective: To visualize the distribution of NMUR1 and NMUR2 protein in the rat brain.

Experimental Workflow:

Protocol Details:

-

Tissue Preparation: Similar to ISH, rats are perfused and their brains are fixed. Free-floating sections (30-40 µm) are typically used for better antibody penetration.

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either NMUR1 or NMUR2. Recommended dilutions for commercially available antibodies are typically in the range of 1:100 to 1:1000.

-

Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that recognizes the primary antibody and is conjugated to a fluorophore or an enzyme for detection.

-

Visualization: For fluorescent detection, sections are mounted on slides and visualized using a fluorescence or confocal microscope. For enzymatic detection, a chromogenic substrate is added before mounting and visualization.

Receptor Autoradiography

Receptor autoradiography is a technique used to map the distribution and density of receptors in a tissue section by binding a radiolabeled ligand.

Objective: To determine the distribution and density of NMU binding sites (representing both NMUR1 and NMUR2) in the rat brain.

Experimental Workflow:

Protocol Details:

-

Tissue Preparation: Fresh-frozen rat brains are sectioned on a cryostat (10-20 µm) and thaw-mounted onto slides.

-

Radioligand Incubation: Slides are incubated with a solution containing a radiolabeled form of NMU, typically ¹²⁵I-NMU. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of unlabeled NMU.

-

Washing: Slides are washed in buffer to remove unbound radioligand.

-

Detection: The slides are apposed to X-ray film or a phosphor imaging screen. The radioactive decay from the bound ligand exposes the film or screen.

-

Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the density of binding sites in different brain regions. High-density specific binding has been observed in the limbic system (including the hippocampal formation, hypothalamus, and amygdaloid nuclei), superior colliculus, dorsal raphé, and the substantia gelatinosa of the spinal cord.

Signaling Pathways of NMUR1 and NMUR2

Both NMUR1 and NMUR2 are G protein-coupled receptors (GPCRs), and their activation by NMU initiates intracellular signaling cascades. However, they exhibit preferential coupling to different G protein subtypes, leading to distinct downstream effects.

NMUR1 Signaling

NMUR1 preferentially couples to Gαq/11 proteins.

Activation of the Gαq/11 pathway by NMUR1 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate a variety of cellular processes.

NMUR2 Signaling

NMUR2 primarily couples to Gαi/o proteins.

Activation of the Gαi/o pathway by NMUR2 results in the inhibition of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which subsequently reduces the activity of protein kinase A (PKA). This pathway is crucial for modulating neuronal excitability and synaptic transmission.

Conclusion

The differential distribution of NMUR1 and NMUR2 in the rat brain provides a clear anatomical basis for their distinct physiological functions. NMUR2, with its prominent expression in key hypothalamic and limbic structures, is well-positioned to mediate the central effects of NMU on energy balance, stress, and other complex behaviors. In contrast, the low and diffuse expression of NMUR1 in the brain suggests a more modulatory or region-specific role. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating the neuromedin U system. A thorough understanding of the specific roles of each receptor subtype is essential for the development of targeted therapeutics for a range of neurological and metabolic disorders. Further research, including more extensive quantitative protein-level analysis and functional studies in specific neuronal populations, will continue to unravel the complexities of the neuromedin U system in the brain.

References

- 1. Neuromedin UR2/NMUR2 Antibody - BSA Free (NLS422): Novus Biologicals [novusbio.com]

- 2. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 3. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem [frontiersin.org]

Neuromedin U Signaling in Rat Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide range of physiological functions, including the regulation of pain, stress responses, and energy homeostasis.[1][2][3] In the context of the nervous system, NMU exerts its effects by activating two distinct G protein-coupled receptors, NMUR1 and NMUR2, which are differentially expressed throughout the central and peripheral nervous systems of rats.[2][4] NMUR1 is predominantly found in peripheral tissues, while NMUR2 is more localized to the central nervous system, including key brain regions like the hypothalamus and spinal cord. The activation of these receptors in rat neurons triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and synaptic transmission. This technical guide provides a comprehensive overview of the core signaling pathways activated by NMU in rat neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Activated by Neuromedin U

NMU receptor activation in rat neurons initiates signaling through multiple canonical pathways, primarily involving G-proteins that modulate the activity of key downstream effectors. The primary signaling cascades identified are the MAPK/ERK pathway, the Protein Kinase A (PKA) pathway, and pathways leading to intracellular calcium mobilization.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway

Activation of NMU receptors, particularly NMUR1 in dorsal root ganglion (DRG) neurons and NMUR2 in the paraventricular nucleus (PVN), has been shown to robustly stimulate the MAPK/ERK signaling cascade. This pathway is crucial for regulating neuronal plasticity and excitability.

The binding of NMU to its receptor leads to the phosphorylation and activation of ERK. This has been demonstrated in DRG neurons where NMU application markedly increases the expression of phosphorylated ERK (p-ERK) without affecting p-JNK or p-p38 levels. The activation of this pathway has been implicated in the NMU-induced increase of A-type K+ current (IA), which contributes to neuronal hypoexcitability.

Diagram of the NMU-activated MAPK/ERK Signaling Pathway

Caption: NMU activates the MAPK/ERK pathway via NMUR1/2.

Protein Kinase A (PKA) Pathway

In sensory neurons, NMU signaling through NMUR1 also involves the activation of the Protein Kinase A (PKA) pathway. This pathway is often linked to the modulation of ion channel activity. The NMU-induced increase in the transient outward K+ current (IA) in small DRG neurons is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. Furthermore, inhibition of PKA blocks the NMU-induced increase in IA, confirming the role of this kinase in the signaling cascade. Interestingly, the activation of ERK in this context appears to be downstream of PKA activation.

Diagram of the NMU-activated PKA Signaling Pathway

Caption: NMU stimulates PKA pathway via NMUR1 in sensory neurons.

Intracellular Calcium Mobilization

NMU receptor activation is coupled to intracellular calcium mobilization. This is a common signaling mechanism for Gq-coupled receptors. In HEK293 cells expressing rat NMUR1, NMU stimulation leads to a potent increase in intracellular calcium. In hippocampal neurons, NMU, through NMUR1, inhibits L-type high-voltage-gated Ca2+ channels (HVGCC) in a manner dependent on Go-protein, PI3K, and PKCε. This indicates a complex regulation of calcium signaling by NMU.

Diagram of NMU-mediated Calcium Signaling Modulation

References

- 1. Neuromedin U Type 1 Receptor Stimulation of A-type K+ Current Requires the βγ Subunits of Go Protein, Protein Kinase A, and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuromedin U - Wikipedia [en.wikipedia.org]

- 3. Neuromedin U and its receptors: structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuromedin U modulates neuronal excitability in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Neuromedin U Levels in the Rat Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Neuromedin U (NMU) in the rat hypothalamus, detailing quantitative data, experimental methodologies for its measurement, and the associated signaling pathways. This document is intended to serve as a core resource for researchers investigating the role of NMU in metabolic regulation, stress response, and other central nervous system functions.

Quantitative Data on Neuromedin U Levels

The concentration of Neuromedin U in the rat hypothalamus has been quantified through various methods, primarily radioimmunoassay (RIA) and in vitro release assays from hypothalamic explants. The following tables summarize the key quantitative findings from published studies.

| Parameter | Hypothalamic Region | Value | Method | Species/Strain | Reference |

| Endogenous Concentration | Whole Hypothalamus | 31.2 ± 5.6 pmol/g | Radioimmunoassay (RIA) | Rat | [1] |

| Basal Release (in vitro) | Medial Basal Hypothalamus | 92.9 ± 9.4 fmol/explant | RIA | Male Wistar Rat | [2][3][4] |

| Stimulated Release (in vitro) | Medial Basal Hypothalamus | 141.9 ± 20.4 fmol/explant | RIA | Male Wistar Rat | [2] |

Table 1: Quantitative Levels of Neuromedin U (NMU) Peptide in Rat Hypothalamus.

| Parameter | Hypothalamic Region | Value | Method | Species/Strain | Reference |

| Endogenous Concentration | Whole Hypothalamus | 196.2 ± 15.2 fmol/g wet weight | Radioimmunoassay (RIA) | Rat |

Table 2: Comparative Endogenous Levels of Neuromedin S (NMS) in Rat Hypothalamus.

Experimental Protocols

Accurate quantification of endogenous NMU levels requires meticulous tissue collection and measurement techniques. The following sections detail the methodologies cited in the literature.

Hypothalamic Tissue Collection and Preparation

Controlling for post-mortem degradation of neuropeptides is critical for accurate measurement.

Protocol for Neuropeptide Preservation:

-

Animal Sacrifice: Anesthetize rats (e.g., with halothane) and sacrifice by decapitation.

-

Brain Extraction: Immediately (less than 60 seconds) remove the brain from the skull.

-

Microwave Irradiation: To arrest protease activity, place the brain in a cryogenic vial and microwave until the internal temperature rapidly reaches approximately 80°C (e.g., 7 seconds at full power for a standard microwave).

-

Cooling and Sectioning: Allow the brain to cool at room temperature for 1-3 minutes. Subsequently, snap-freeze the brain on dry ice and store at -80°C until sectioning.

-

Hypothalamic Dissection: Section the frozen brain using a cryostat. Identify and dissect the hypothalamus or specific hypothalamic nuclei (e.g., Arc, PVN, VMN) using a tissue punch.

-

Neuropeptide Extraction:

-

Submerge the collected tissue punch in an ice-cold acidified methanol solution (90% methanol, 9% glacial acetic acid, 1% distilled water).

-

Vortex the sample and centrifuge to pellet the tissue debris.

-

Collect the supernatant. Re-extract the pellet with the same solution to maximize yield.

-

Combine the supernatants and filter through a 10 kDa molecular weight cutoff filter to separate peptides from larger proteins.

-

Dry the filtered sample completely using a vacuum centrifuge.

-

Resuspend the extracted neuropeptides in an appropriate buffer for RIA or ELISA analysis.

-

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify neuropeptide concentrations in tissue extracts.

General RIA Protocol:

-

Antibody Coating (Optional, depending on assay format): Coat microtiter plates or tubes with a capture antibody specific to rat NMU.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic rat NMU peptide (NMU-23).

-

Competitive Binding:

-

Add a fixed amount of radiolabeled NMU (e.g., ¹²⁵I-NMU) to each tube/well.

-

Add the prepared standards or the resuspended tissue extracts to their respective tubes/wells.

-

Add a specific primary anti-NMU antibody at a limiting dilution.

-

-

Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled NMU to the primary antibody.

-

Separation: Precipitate the antibody-bound fraction (e.g., using a secondary antibody and centrifugation).

-

Detection: Measure the radioactivity of the precipitated pellet using a gamma counter.

-

Calculation: The amount of radioactivity is inversely proportional to the concentration of NMU in the sample. Calculate the NMU concentration in the tissue extracts by comparing the results to the standard curve. Commercial RIA kits for rat NMU are available and provide detailed, optimized protocols.

Signaling Pathways and Visualizations

NMU exerts its effects in the hypothalamus primarily through the NMU receptor 2 (NMUR2), a G protein-coupled receptor (GPCR). The activation of NMUR2 initiates multiple intracellular signaling cascades.

Caption: NMU signaling pathway in a hypothalamic neuron.

The workflow for determining endogenous NMU levels involves several distinct stages, from sample acquisition to final data analysis.

Caption: Experimental workflow for hypothalamic NMU measurement.

References

Circadian Rhythm Expression of Neuromedin U in the Rat Suprachiasmatic Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromedin U (NMU) is a neuropeptide implicated in a diverse array of physiological processes, including the regulation of circadian rhythms. Within the mammalian brain, the suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker, orchestrating daily cycles of behavior and physiology. This technical guide provides a comprehensive overview of the circadian expression of NMU in the rat SCN, synthesizing available data on its rhythmic expression, the experimental protocols used for its detection, and the putative signaling pathways governing its daily oscillations. This document is intended to serve as a resource for researchers investigating the role of NMU in circadian biology and for professionals in drug development targeting the circadian system.

Rhythmic Expression of Neuromedin U and Related Peptides in the Rat SCN

Studies have demonstrated that the expression of Neuromedin U (NMU) mRNA in the rat suprachiasmatic nucleus (SCN) is subject to circadian regulation.[1] This rhythmic expression pattern suggests that NMU plays a role as an output molecule of the master circadian clock, contributing to the temporal organization of physiological processes.

The expression of NMU mRNA in the SCN exhibits a clear diurnal rhythm, with levels peaking during the light phase of the light-dark cycle.[2] This rhythmicity is endogenous, as it persists even under constant dark conditions, indicating that it is driven by the internal clock mechanism rather than being a direct response to light.[1]

Closely related to NMU is Neuromedin S (NMS), another neuropeptide that binds to the same receptors. In the rat SCN, NMS mRNA is also expressed rhythmically under a light-dark cycle, with a peak during the day.[1] However, unlike NMU, the rhythmic expression of NMS is not sustained in constant darkness, suggesting its regulation is more directly influenced by the light-dark cycle.[1]

The receptors for both NMU and NMS, particularly NMUR1 and NMUR2, are also expressed in the rat SCN, and NMUR1 mRNA expression has been shown to fluctuate in a circadian manner. The co-localization of these peptides and their receptors within the master circadian pacemaker underscores their importance in the regulation of circadian rhythms.

Quantitative Data on Neuromedin S mRNA Expression in the Rat SCN

| Zeitgeber Time (ZT) | Relative NMS mRNA Expression (Arbitrary Units) |

| ZT1 | ~110 |

| ZT5 | ~120 |

| ZT11 | ~140 |

| ZT18 | ~80 |

Note: This data is for Neuromedin S (NMS), a related peptide to NMU. The expression pattern of NMU is reported to be similar under light-dark conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the circadian expression of NMU in the rat SCN. These protocols are based on established techniques and information from related studies.

In Situ Hybridization for NMU mRNA

This protocol is designed for the detection of NMU mRNA in cryosectioned rat brain tissue.

2.1.1. Tissue Preparation

-

Male Wistar rats are housed under a 12:12 hour light-dark cycle and sacrificed at specific Zeitgeber times.

-

Brains are rapidly removed and frozen on powdered dry ice.

-

Coronal sections (14 µm) containing the SCN are cut on a cryostat, thaw-mounted onto poly-L-lysine-coated slides, and stored at -80°C until use.

2.1.2. Probe Preparation

-

A cRNA probe complementary to the rat NMU mRNA is synthesized. The specific sequence of the probe is critical for specificity.

-

The probe is labeled with a radioactive isotope (e.g., ³⁵S-UTP) or a non-radioactive label (e.g., digoxigenin).

2.1.3. Hybridization

-

Slides are brought to room temperature and fixed in 4% paraformaldehyde.

-

Sections are acetylated to reduce background signal.

-

The labeled probe is diluted in hybridization buffer and applied to the tissue sections.

-

Slides are incubated in a humidified chamber at 55°C overnight.

2.1.4. Post-Hybridization Washes and Detection

-

Coverslips are removed, and slides are washed in descending concentrations of SSC buffer to remove non-specifically bound probe.

-

For radioactive probes, slides are dehydrated, and apposed to X-ray film or coated with photographic emulsion for autoradiography.

-

For non-radioactive probes, an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric substrate.

2.1.5. Quantification

-

For radioactive in situ hybridization, the optical density of the signal in the SCN is measured using image analysis software.

-

For non-radioactive in situ hybridization, the intensity of the colorimetric reaction can be quantified.

-

Data from different time points are compared to determine the circadian rhythm of NMU mRNA expression.

Immunohistochemistry for NMU Protein

This protocol allows for the visualization of NMU peptide in the rat SCN.

2.2.1. Tissue Preparation

-

Rats are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are removed, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.

-

Coronal sections (30 µm) containing the SCN are cut on a cryostat or vibratome.

2.2.2. Staining Procedure

-

Free-floating sections are washed in phosphate-buffered saline (PBS).

-

Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody specific to rat NMU (the choice of antibody and its dilution are critical and need to be optimized). Incubation is typically performed for 24-48 hours at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit).

-

The peroxidase is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate.

2.2.3. Analysis

-

The number of NMU-immunoreactive cells and the intensity of the staining in the SCN are analyzed at different circadian times to determine if the protein levels also exhibit a circadian rhythm.

Signaling Pathways and Visualizations

The circadian expression of Neuromedin U in the SCN is believed to be under the control of the core molecular clock machinery. This involves a transcriptional-translational feedback loop of "clock genes".

Putative Transcriptional Regulation of NMU

The core clock proteins, CLOCK and BMAL1, form a heterodimer that binds to E-box enhancer elements in the promoter regions of clock-controlled genes, driving their rhythmic transcription. It is hypothesized that the rat Nmu gene contains E-box elements in its promoter, making it a direct target of the CLOCK:BMAL1 complex. The rhythmic binding of this complex would then drive the circadian expression of NMU mRNA. Further research, such as chromatin immunoprecipitation (ChIP) assays and promoter analysis, is needed to confirm this direct regulatory link.

References

The Dichotomous Role of Neuromedin U in Rat Energy Homeostasis and Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromedin U (NMU), a highly conserved neuropeptide, has been a subject of intense research for its potential role in regulating energy homeostasis. In rodent models, particularly mice, NMU has demonstrated potent anorexigenic and catabolic effects, positioning it as a promising target for anti-obesity therapeutics. However, its role in rats is more complex and presents a compelling narrative of species-specific physiological functions. This technical guide provides a comprehensive overview of the current understanding of NMU's function in rat energy homeostasis and metabolism, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. We also address the existing controversy regarding the anorexigenic efficacy of NMU in rats, offering a balanced perspective for researchers in the field.

Introduction to Neuromedin U and its Receptors

Neuromedin U is a bioactive peptide expressed in both the central nervous system and the gastrointestinal tract.[1] It exerts its physiological effects through two high-affinity G protein-coupled receptors: NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2).[2] In rats, NMUR1 is predominantly found in peripheral tissues, while NMUR2 is primarily expressed in the brain, notably in hypothalamic nuclei critical for energy balance, such as the paraventricular nucleus (PVN) and the arcuate nucleus (ARC).[1][3] The distinct distribution of these receptors suggests multifaceted roles for NMU in regulating physiological processes, including energy metabolism.

Quantitative Effects of Neuromedin U on Energy Homeostasis in Rats

The administration of NMU in rats has yielded a range of quantitative effects on key parameters of energy homeostasis. These findings, often dependent on the route of administration, dosage, and experimental conditions, are summarized below.

Food Intake

Central administration of NMU has been shown to dose-dependently inhibit food intake in rats.[1] However, the anorexigenic effect of NMU in rats is a subject of debate, with some studies reporting significant reductions in food consumption while others observe no effect.

| Administration Route | Dose | Strain | Feeding Status | Observation Period | Effect on Food Intake | Reference |

| Intracerebroventricular (ICV) | 4 nmol | Wistar | 24-h fasted | 1, 2, 6, 24 h | Significant reduction at all time points | |

| Intra-paraventricular nucleus (PVN) | 0.1 nmol | Wistar | Overnight fasted | 0-1 h | Significant reduction (6.4 ± 0.3 g vs. 8.2 ± 0.4 g in saline controls) | |

| Intra-paraventricular nucleus (PVN) | 0.3 nmol | Wistar | Overnight fasted | 0-1 h | Significant reduction (5.8 ± 0.5 g vs. saline control) | |

| Intra-arcuate nucleus (ARC) | 0.3 nmol | Wistar | Overnight fasted | 0-1 h | Significant reduction (76 ± 10.4% of control) | |

| Intracerebroventricular (ICV) | 5.0 nmol (daily for 3 days) | Fischer 344 | Ad libitum | 72 h | Significant reduction to ~50% of control | |

| Intracerebroventricular (ICV) | Not specified | Sprague-Dawley | Not specified | Not specified | No difference in NMU knockout vs. wild-type |

Body Weight

Consistent with its effects on food intake, central NMU administration can lead to a reduction in body weight gain in rats.

| Administration Route | Dose | Strain | Observation Period | Effect on Body Weight | Reference |

| Intracerebroventricular (ICV) | 4 nmol | Wistar | 6 and 24 h | Significant reduction in body weight gain | |

| Intracerebroventricular (ICV) | 5.0 nmol (daily for 3 days) | Fischer 344 | 72 h | Significant decrease in body weight gain | |

| Intracerebroventricular (ICV) | Not specified | Sprague-Dawley | Not specified | No difference in NMU knockout vs. wild-type |

Energy Expenditure

NMU has been shown to increase energy expenditure in rats, as evidenced by changes in core body temperature and oxygen consumption.

| Administration Route | Dose | Strain | Parameter | Effect on Energy Expenditure | Reference |

| Intracerebroventricular (ICV) | 5.0 nmol (daily for 3 days) | Fischer 344 | Core Body Temperature | Significant increase of ~1-2°C for 7-8 h post-injection | |

| Intracerebroventricular (ICV) | Not specified | Not specified | Oxygen Consumption | Increased |

Signaling Pathways of Neuromedin U in the Rat Hypothalamus

The metabolic effects of NMU are primarily mediated by NMUR2 in the hypothalamus. Activation of NMUR2 in key hypothalamic nuclei, such as the PVN and ARC, initiates a signaling cascade that influences downstream neuropeptide systems involved in appetite and energy expenditure regulation.

Central NMU Signaling Cascade

Caption: Central NMU signaling pathway in the rat hypothalamus.

NMU binds to NMUR2, which couples to Gq proteins, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently increasing intracellular calcium and activating protein kinase C (PKC). This signaling cascade results in neuronal activation, as indicated by increased c-Fos expression in the PVN and ARC.

Interaction with Other Neuropeptide Systems

NMU's effects on energy balance are not mediated in isolation but involve intricate crosstalk with other key regulatory pathways.

-

Leptin: Leptin, an adipocyte-derived hormone that signals satiety, has been shown to stimulate the release of NMU from hypothalamic explants. This suggests that NMU may act as a downstream mediator of leptin's anorexigenic effects. However, some studies indicate that the signaling pathways of NMU and leptin in the hypothalamus might be independent.

-